Acetic acid--5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1)
CAS No.: 821799-22-8
Cat. No.: VC16814217
Molecular Formula: C14H17F3O3
Molecular Weight: 290.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821799-22-8 |
|---|---|
| Molecular Formula | C14H17F3O3 |
| Molecular Weight | 290.28 g/mol |
| IUPAC Name | acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol |
| Standard InChI | InChI=1S/C12H13F3O.C2H4O2/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10;1-2(3)4/h1-5,8,16H,6-7,9H2;1H3,(H,3,4) |
| Standard InChI Key | VEMOHJKVFHNQOP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F |
Introduction
Molecular and Structural Characteristics
The molecular formula of acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) is C₁₄H₁₇F₃O₃, with a molecular weight of 290.28 g/mol . Its IUPAC name, acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol, reflects the coexistence of acetic acid and a trifluoromethyl-substituted pentenol backbone. The canonical SMILES notation (CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F) reveals a conjugated system with a double bond at the 2-position and a phenyl group at the 5-position .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 821799-22-8 |
| Molecular Formula | C₁₄H₁₇F₃O₃ |
| Molecular Weight | 290.28 g/mol |
| IUPAC Name | acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol |
| SMILES | CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F |
| InChIKey | VEMOHJKVFHNQOP-UHFFFAOYSA-N |
The trifluoromethyl group (–CF₃) enhances electrophilicity and metabolic stability, while the acetic acid moiety introduces hydrogen-bonding capacity, influencing solubility and reactivity .
Physicochemical Properties
Experimental data on melting/boiling points and solubility are unavailable, but computational predictions offer preliminary insights:
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Polar Surface Area (PSA): 57.53 Ų (suggesting hydrogen-bonding potential) .
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Stability: The –CF₃ group likely enhances thermal stability, while the double bond may confer photoreactivity.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 3.19 |
| PSA | 57.53 Ų |
| Exact Mass | 290.113 Da |
Biological Activity and Toxicology
No direct toxicity data exist, but safety protocols for handling similar fluorinated compounds recommend:
Challenges and Future Directions
Key research gaps include:
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Synthetic optimization: Developing regioselective methods for trifluoromethylation.
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Biological profiling: Screening for antimicrobial, anticancer, or CNS activity.
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Material characterization: Assessing optoelectronic properties for device integration.
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